molecular formula C7H8N2O3 B15045896 Methyl 4-hydroxy-6-methylpyrimidine-2-carboxylate

Methyl 4-hydroxy-6-methylpyrimidine-2-carboxylate

Cat. No.: B15045896
M. Wt: 168.15 g/mol
InChI Key: BMDCPBZORRZHJP-UHFFFAOYSA-N
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Description

Methyl 4-hydroxy-6-methylpyrimidine-2-carboxylate is a chemical compound with the molecular formula C7H8N2O3 and a molecular weight of 168.15 g/mol . It is a derivative of pyrimidine, a heterocyclic aromatic organic compound similar to pyridine. This compound is often used as a building block in organic synthesis and has various applications in scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-hydroxy-6-methylpyrimidine-2-carboxylate typically involves the reaction of 4-hydroxy-6-methylpyrimidine-2-carboxylic acid with methanol in the presence of a catalyst. The reaction is usually carried out under reflux conditions to ensure complete esterification .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance yield and efficiency. Catalysts such as sulfuric acid or p-toluenesulfonic acid are commonly used to accelerate the esterification process. The reaction mixture is then purified through distillation or recrystallization to obtain the final product .

Chemical Reactions Analysis

Types of Reactions

Methyl 4-hydroxy-6-methylpyrimidine-2-carboxylate undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The methyl and hydroxyl groups can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Various halogenating agents and nucleophiles can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a ketone or aldehyde, while reduction may produce an alcohol or amine derivative .

Scientific Research Applications

Methyl 4-hydroxy-6-methylpyrimidine-2-carboxylate has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the production of various chemicals and materials.

Mechanism of Action

The mechanism by which Methyl 4-hydroxy-6-methylpyrimidine-2-carboxylate exerts its effects involves interactions with specific molecular targets and pathways. The hydroxyl and carboxylate groups play a crucial role in its reactivity and interactions with other molecules. These functional groups can form hydrogen bonds and participate in various chemical reactions, influencing the compound’s biological and chemical properties .

Comparison with Similar Compounds

Similar Compounds

  • Methyl 4-hydroxy-2-methylpyrimidine-5-carboxylate
  • Methyl 4-hydroxy-6-ethylpyrimidine-2-carboxylate
  • Methyl 4-hydroxy-6-methylpyrimidine-5-carboxylate

Uniqueness

Methyl 4-hydroxy-6-methylpyrimidine-2-carboxylate is unique due to its specific substitution pattern on the pyrimidine ring. The presence of both hydroxyl and methyl groups at specific positions enhances its reactivity and makes it a valuable intermediate in organic synthesis .

Properties

Molecular Formula

C7H8N2O3

Molecular Weight

168.15 g/mol

IUPAC Name

methyl 4-methyl-6-oxo-1H-pyrimidine-2-carboxylate

InChI

InChI=1S/C7H8N2O3/c1-4-3-5(10)9-6(8-4)7(11)12-2/h3H,1-2H3,(H,8,9,10)

InChI Key

BMDCPBZORRZHJP-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=O)NC(=N1)C(=O)OC

Origin of Product

United States

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